3-Hydroxy-4-methoxybenzoyl chloride
Overview
Description
3-Hydroxy-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group at the third position and a methoxy group at the fourth position on the benzene ring, along with a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Similar compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway . The specific target would depend on the specific reaction conditions and the presence of other reactants.
Mode of Action
3-Hydroxy-4-methoxybenzoyl chloride, like other acyl chlorides, is a reactive acylating agent. It can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . The compound’s interaction with its targets results in the formation of these new compounds.
Biochemical Pathways
It’s known that hydroxybenzoic acids, which are structurally similar to this compound, are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound reacts exothermically with water to form hydrochloric acid and insoluble anisic acid . Therefore, the presence of water or moisture in the environment could affect the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methoxybenzoyl chloride can be synthesized through the chlorination of 3-hydroxy-4-methoxybenzoic acid. The typical procedure involves the reaction of 3-hydroxy-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H8O4+SOCl2→C8H7ClO3+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-hydroxy-4-methoxybenzoic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 3-hydroxy-4-methoxybenzoic acid.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Palladium Catalysts: Used in coupling reactions like the Suzuki-Miyaura coupling.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-Hydroxy-4-methoxybenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: It is used to modify biomolecules for studying their functions and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl Chloride: Similar structure but lacks the hydroxyl group at the third position.
3-Hydroxybenzoyl Chloride: Similar structure but lacks the methoxy group at the fourth position.
Vanillic Acid Chloride: A derivative of vanillic acid with similar functional groups.
Uniqueness
3-Hydroxy-4-methoxybenzoyl chloride is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a versatile intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
3-hydroxy-4-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYDWNPEMRNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664711 | |
Record name | 3-Hydroxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289896-68-0 | |
Record name | 3-Hydroxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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